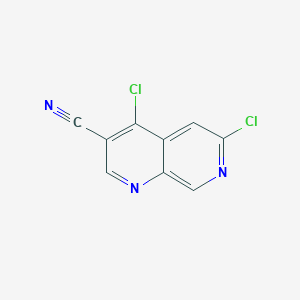

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile

Overview

Description

4,6-Dichloro-1,7-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H3Cl2N3 and its molecular weight is 224.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Tpl2 Kinase and TNF-Alpha Production

A study by Gavrin et al. (2005) explored the synthesis and activity of 6-substituted-4-anilino-[1,7]-naphthyridine-3-carbonitriles as inhibitors of Tpl2 kinase. These compounds showed potential for treating inflammatory diseases like rheumatoid arthritis (Gavrin et al., 2005).

Tpl2 Kinase Inhibitors

Kaila et al. (2007) reported the discovery of 4-alkylamino-[1,7]naphthyridine-3-carbonitriles as selective inhibitors of Tpl2 kinase, showing good in vitro and in vivo activity, and improved pharmacokinetic properties (Kaila et al., 2007).

Synthesis of Dibenzo[c,f]-2,7-Naphthyridine

Gopalsamy et al. (2007) developed an efficient synthesis method for dibenzo[c,f]-2,7-naphthyridine ring systems, which have biological interest but limited synthetic accessibility. They achieved a high yield through microwave heating (Gopalsamy et al., 2007).

Regiospecific Synthesis of 4,6-Disubstituted 2-Dicyanomethylene-1,2-Dihydropyridin-3-Carbonitriles

Carrión et al. (2010) presented a protocol for the regiospecific synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1,2-dihydropyridin-3-carbonitriles, precursors of 1,6-naphthyridines (Carrión et al., 2010).

Neurotropic Activity of 7-Cyclohexyl-6,7,8,9-Tetrahydro-3H-Pyrazolo[3,4-c]-2,7-Naphthyridine-1,5-Diamines

Sirakanyan et al. (2018) synthesized and investigated the biological activity of new tricyclic heterocyclic 7-cyclohexyl-6,7,8,9-tetrahydro-3H-pyrazolo-[3,4-c]-2,7-naphthyridine-1,5-diamines, finding pronounced neurotropic properties in several compounds (Sirakanyan et al., 2018).

Synthesis of [1,8]Naphthyridine, Pyrido[2,3-d]-Pyrimidine, and Other Annulated Pyridine Derivatives

El-Adasy et al. (2013) reported on the synthesis of various [1,8]naphthyridine derivatives and their annulations, leading to pyrido[2,3-b][1,8]naphthyridine-3-carbonitrile derivatives and other related compounds (El-Adasy et al., 2013).

Corrosion Inhibition Effect of Green Naphthyridine Derivatives

Singh et al. (2016) studied the corrosion inhibition efficiencies of novel naphthyridine derivatives on mild steel in hydrochloric acid. They found high inhibition activities and mixed-type inhibition properties (Singh et al., 2016).

Synthesis of Polyfunctionally Heterocyclic Derivatives Incorporating 2-Imino-2H-Chromene Moiety

Azab and Rady (2012) synthesized and reacted 1,2-dihydro-2-imino-6-(2-imino-2H-chromen-3-yl)-1,4-diphenyl-pyridine-3-carbonitrile, leading to the creation of functionalized chromenes and a variety of naphthyridinone derivatives (Azab & Rady, 2012).

Future Directions

The future directions for the study of 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by naphthyridines, these compounds may have potential applications in the development of new therapeutic agents .

Properties

IUPAC Name |

4,6-dichloro-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-1-6-7(4-14-8)13-3-5(2-12)9(6)11/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYQWZDOLIYAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595023 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-45-3 | |

| Record name | 4,6-Dichloro-1,7-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)

![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazolane](/img/structure/B1320623.png)

![[4-(Aminomethyl)-1,2-dimethyl-5-phenyl-2-pyrrolidinyl]methanol](/img/structure/B1320630.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1320637.png)

![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)